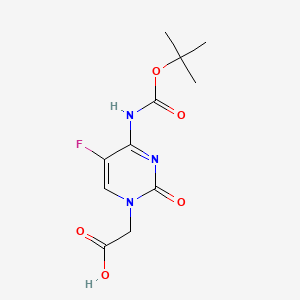

n4-Boc-5-fluorocytosin-1-yl-acetic acid

Description

Properties

Molecular Formula |

C11H14FN3O5 |

|---|---|

Molecular Weight |

287.24 g/mol |

IUPAC Name |

2-[5-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrimidin-1-yl]acetic acid |

InChI |

InChI=1S/C11H14FN3O5/c1-11(2,3)20-10(19)14-8-6(12)4-15(5-7(16)17)9(18)13-8/h4H,5H2,1-3H3,(H,16,17)(H,13,14,18,19) |

InChI Key |

YEVGELXXTMEFRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=O)N(C=C1F)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Weight of N4-Boc-5-fluorocytosin-1-yl-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive analysis of the molecular weight of N4-Boc-5-fluorocytosin-1-yl-acetic acid, a key intermediate in medicinal chemistry and drug development. A precise understanding of a compound's molecular weight is fundamental for its synthesis, characterization, and application. This document details the systematic derivation of the molecular formula, presents a meticulous calculation of its average molecular weight and monoisotopic mass, and discusses the profound implications of this parameter in a research and development setting. Through a combination of structural analysis, computational data, and discussion of analytical principles, this guide serves as an authoritative resource for scientists engaged in the fields of chemical synthesis and pharmaceutical sciences.

Introduction: A Multifaceted Synthetic Building Block

This compound is a synthetic derivative of 5-fluorocytosine (5-FC), a well-established antifungal agent.[1][2] 5-FC itself acts as a prodrug, which upon conversion to 5-fluorouracil inside fungal cells, inhibits DNA and RNA synthesis.[2] The parent molecule's biological significance makes its derivatives, such as the topic compound, of high interest for the development of novel therapeutics, including antifungal and antineoplastic agents.[3]

The structural modifications present in this compound serve specific, critical functions in organic synthesis:

-

5-Fluoro Group: The fluorine atom at the C5 position is a key pharmacophore, often enhancing metabolic stability and modulating the electronic properties of the pyrimidine ring.

-

N1-Acetic Acid Moiety: The carboxymethyl group at the N1 position provides a reactive handle for further chemical elaboration, such as amide bond formation, enabling the linkage of the core structure to other molecules or scaffolds.

-

N4-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a standard acid-labile protecting group for the exocyclic amine (N4). Its presence prevents unwanted side reactions at this position, allowing for selective chemistry at other sites, such as the N1-acetic acid.[4]

Given its role as a precisely engineered building block, an exact and verifiable understanding of its molecular weight is not merely academic; it is an absolute prerequisite for its successful application.

Derivation of the Definitive Molecular Formula

The first principle in determining molecular weight is the establishment of an accurate molecular formula. This is derived by a systematic deconstruction of the molecule's chemical structure and an atomic census.

-

Core Structure (5-Fluorocytosine): The foundational unit is 5-fluorocytosine. Its molecular formula is C4H4FN3O.[1]

-

N1-Alkylation (Acetic Acid): An acetic acid group (-CH2COOH) is attached to the N1 position of the pyrimidine ring. This involves the removal of one hydrogen atom from N1 and the addition of the C2H3O2 group.

-

N4-Protection (Boc Group): A tert-butoxycarbonyl group (-COOC(CH3)3) is attached to the N4 exocyclic amine. This involves the removal of one hydrogen atom from the amine and the addition of the C5H9O2 group.

A comprehensive atom count of the final structure, this compound, yields the following:

-

Carbon (C): 4 (pyrimidine ring) + 2 (acetic acid) + 5 (Boc group) = 11

-

Hydrogen (H): 1 (on C6) + 1 (on N3) + 1 (on N4 as NH-Boc) + 2 (acetic CH2) + 1 (acetic COOH) + 9 (Boc t-butyl group) = 15

-

Fluorine (F): 1

-

Nitrogen (N): 2 (in ring) + 1 (exocyclic N4) = 3

-

Oxygen (O): 1 (ring C2=O) + 2 (acetic acid) + 2 (Boc group) = 5

Thus, the definitive molecular formula is established as: C₁₁H₁₅FN₃O₅ . An analogous, non-fluorinated compound, N4-Boc-cytosin-1-yl acetic acid, is reported with the formula C11H15N3O5, further corroborating the atom count of the carbon, hydrogen, nitrogen, and oxygen backbone.[5][6][7][8]

Caption: Chemical structure of this compound.

Precise Calculation of Molecular Weight

With the molecular formula C₁₁H₁₅FN₃O₅ confirmed, we can calculate its molecular weight. It is crucial to distinguish between two key values: the average molecular weight (used for macroscopic, stoichiometric calculations) and the monoisotopic mass (used for high-resolution mass spectrometry).

The average molecular weight is calculated using the standard atomic weights of the elements, which are weighted averages of their natural isotopic abundances.[9][10]

Table 1: Calculation of Average Molecular Weight for C₁₁H₁₅FN₃O₅

| Element | Symbol | Count | Standard Atomic Weight ( g/mol )[9][11] | Total Contribution ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 15 | 1.008 | 15.120 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Oxygen | O | 5 | 15.999 | 79.995 |

| Total | 314.255 |

The average molecular weight of this compound is 314.26 g/mol (rounded to two decimal places).

For high-resolution mass spectrometry (HRMS), which can resolve isotopes, the monoisotopic mass is the relevant value. This is calculated using the mass of the most abundant isotope of each element.

Table 2: Calculation of Monoisotopic Mass for C₁₁H₁₅FN₃O₅

| Element | Isotope | Count | Isotopic Mass (Da) | Total Contribution (Da) |

| Carbon | ¹²C | 11 | 12.000000 | 132.000000 |

| Hydrogen | ¹H | 15 | 1.007825 | 15.117375 |

| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |

| Nitrogen | ¹⁴N | 3 | 14.003074 | 42.009222 |

| Oxygen | ¹⁶O | 5 | 15.994915 | 79.974575 |

| Total | 314.099575 |

The monoisotopic mass of this compound is 314.0996 Da .

The Role of Molecular Weight in a Scientific Workflow

The accurate molecular weight is a cornerstone of chemical and pharmaceutical development, influencing nearly every stage of the workflow.

Caption: The central role of molecular weight in the R&D workflow.

-

Synthesis and Stoichiometry: All synthetic protocols rely on mole-based ratios. The conversion from mass (grams) to moles, which dictates the precise amount of reactants, catalysts, and reagents, is impossible without an accurate molecular weight. Errors here lead to incomplete reactions, excess waste, and purification difficulties.

-

Analytical Characterization: In mass spectrometry, the experimentally observed mass-to-charge ratio (m/z) is compared directly to the calculated monoisotopic mass. A match within a tight tolerance (typically <5 ppm in HRMS) is a primary method for confirming the identity of a synthesized compound.

-

Solution Preparation and Dosing: For biological assays, pharmacological studies, or formulation development, preparing solutions of a specific molarity (moles per liter) is standard practice. The molecular weight is the direct conversion factor between the mass of the solid compound and the number of moles required for these solutions.

Conclusion

The molecular weight of this compound has been definitively established as 314.26 g/mol (average) and its monoisotopic mass as 314.0996 Da , based on its derived molecular formula of C₁₁H₁₅FN₃O₅ . This value is not a mere physical constant but a critical operational parameter that ensures accuracy, reproducibility, and validity across the entire spectrum of chemical synthesis, analytical characterization, and pharmaceutical application. For any researcher utilizing this important synthetic intermediate, this guide provides the foundational data and scientific rationale necessary for its effective and reliable use.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023). Atomic Weights of the Elements 2023. Available at: [Link]

-

Siyavula. Periodic Table of the Elements. Available at: [Link]

-

Commission on Isotopic Abundances and Atomic Weights (CIAAW). Standard Atomic Weights. Available at: [Link]

-

SATHEE. Atomic Mass Of Elements. Available at: [Link]

-

Cusabio. N4-Boc-cytosin-1-ylaceticacid. Available at: [Link]

-

Wikipedia. Periodic table. Available at: [Link]

-

Kim, K. H., et al. (2002). Synthesis and biological activity of the new 5-fluorocytosine derivatives, 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 12(3), 483-6. Available at: [Link]

-

Sabbatino, F., et al. (2022). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. Reactions, 3(1), 81-93. Available at: [Link]

-

Medicines for All Institute (M4ALL), VCU. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry, 2019(33), 5519-5526. Available at: [Link]

-

Shenzhen Nexconn Pharmatechs Ltd. CAS 172405-16-2 N4-Boc-cytosin-1-yl acetic acid. Available at: [Link]

-

Panasyn(Henan)Medicine Science and Technology Co., Ltd. N4-Boc-cytosin-1-yl acetic acid. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3366, Flucytosine. Available at: [Link]

- Google Patents. US4703121A - Process for the preparation of 5-fluorocytosine.

Sources

- 1. Flucytosine | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Fluorocytosine - CAS-Number 2022-85-7 - Order from Chemodex [chemodex.com]

- 3. Synthesis and biological activity of the new 5-fluorocytosine derivatives, 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cusabio.com [cusabio.com]

- 6. N4-Boc-cytosin-1-yl acetic acid | 172405-16-2 [chemicalbook.com]

- 7. nexconn.com [nexconn.com]

- 8. 172405-16-2|2-(4-((tert-Butoxycarbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid|BLD Pharm [bldpharm.com]

- 9. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. SATHEE: Atomic Mass Of Elements [sathee.iitk.ac.in]

- 11. 2023 Atomic Weights [iupac.qmul.ac.uk]

Synthesis of N4-Boc-5-fluorocytosin-1-yl-acetic acid: An In-depth Technical Guide

Introduction

N4-Boc-5-fluorocytosin-1-yl-acetic acid is a key intermediate in the synthesis of various antiviral and anticancer agents. Its structural motif, combining the biologically active 5-fluorocytosine core with a functionalized acetic acid side chain at the N1 position, makes it a valuable building block for the development of novel therapeutics. This guide provides a comprehensive overview of a robust and well-documented synthetic route to this important compound, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.

The core of this synthesis involves a three-step sequence starting from the commercially available antifungal agent, 5-fluorocytosine. The strategy hinges on the regioselective protection of the exocyclic amino group, followed by N1-alkylation, and concluding with the hydrolysis of an ester to yield the final carboxylic acid. Each step has been optimized to ensure high yields and purity, with detailed protocols and explanations of the underlying chemical logic.

Overall Synthesis Workflow

The synthesis of this compound can be efficiently achieved through the following three-stage process:

-

N4-Boc Protection of 5-Fluorocytosine: The initial step involves the selective protection of the N4-amino group of 5-fluorocytosine with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent side reactions at the exocyclic amine during the subsequent alkylation step.

-

N1-Alkylation with Ethyl Bromoacetate: The N4-protected intermediate is then subjected to N1-alkylation using ethyl bromoacetate. This reaction introduces the acetic acid ester moiety at the desired position on the pyrimidine ring.

-

Hydrolysis of the Ethyl Ester: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding the target molecule, this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 5-Fluorocytosine (Starting Material)

While 5-fluorocytosine is commercially available, for completeness, a common and scalable synthesis route starting from 5-fluorouracil is briefly outlined here. This method involves the conversion of 5-fluorouracil to a more reactive intermediate, followed by amination.[1][2]

Reaction Scheme:

5-Fluorouracil → 2,4-dichloro-5-fluoropyrimidine → 4-amino-2-chloro-5-fluoropyrimidine → 5-Fluorocytosine

A well-established method involves reacting 5-fluorouracil with a chlorinating agent like phosphorus oxychloride to yield 2,4-dichloro-5-fluoropyrimidine. This intermediate is then selectively aminated at the C4 position, followed by hydrolysis to give 5-fluorocytosine.[2] More recent and efficient methods starting from chloroacetamide have also been developed, offering a low-cost synthesis without the need for chromatographic purification.[3][4]

Part 2: N4-Boc Protection of 5-Fluorocytosine

The selective protection of the exocyclic N4-amino group is a critical step to ensure the regioselectivity of the subsequent N1-alkylation. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the alkylation and its facile removal under acidic conditions if required.

Protocol:

-

Dissolution: Suspend 5-fluorocytosine (1 equivalent) in a suitable solvent such as anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP, catalytic amount) and triethylamine (TEA, 1.5-2.0 equivalents).

-

Boc Anhydride Addition: To the stirred suspension, add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure N4-Boc-5-fluorocytosine.

Causality Behind Experimental Choices:

-

Solvent: DMF is chosen for its ability to dissolve the starting materials and intermediates.

-

Base: A combination of DMAP as a catalyst and TEA as a stoichiometric base is effective for the acylation of the amino group. DMAP enhances the reactivity of Boc anhydride.

-

Reagent: Di-tert-butyl dicarbonate is the standard reagent for introducing the Boc protecting group.

Quantitative Data Summary:

| Reagent | Molar Equiv. | Purpose |

| 5-Fluorocytosine | 1.0 | Starting Material |

| (Boc)₂O | 1.1 - 1.2 | Protecting Agent |

| Triethylamine | 1.5 - 2.0 | Base |

| DMAP | 0.1 (catalytic) | Catalyst |

| DMF | - | Solvent |

Part 3: N1-Alkylation of N4-Boc-5-fluorocytosine

With the N4-amino group protected, the N1 position of the pyrimidine ring is now the most nucleophilic nitrogen, allowing for regioselective alkylation. The choice of a suitable base is critical to deprotonate the N1-proton without promoting unwanted side reactions.

Caption: N1-Alkylation of N4-Boc-5-fluorocytosine.

Protocol:

-

Reactant Mixture: To a solution of N4-Boc-5-fluorocytosine (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

-

Alkylating Agent: Add ethyl bromoacetate (1.1-1.2 equivalents) dropwise to the suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product, ethyl N4-Boc-5-fluorocytosin-1-yl-acetate, can be purified by column chromatography.

Expertise & Experience Insights:

-

The choice of a mild base like potassium carbonate is crucial to prevent the deprotection of the Boc group or hydrolysis of the ester. Stronger bases could lead to undesired side reactions.

-

The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate without promoting decomposition of the starting materials or product.

-

The regioselectivity of the N1-alkylation is generally high due to the electronic and steric effects of the N4-Boc group.

Quantitative Data Summary:

| Reagent | Molar Equiv. | Purpose |

| N4-Boc-5-fluorocytosine | 1.0 | Substrate |

| Ethyl bromoacetate | 1.1 - 1.2 | Alkylating Agent |

| Potassium Carbonate | 1.5 - 2.0 | Base |

| DMF or Acetonitrile | - | Solvent |

Part 4: Hydrolysis of Ethyl N4-Boc-5-fluorocytosin-1-yl-acetate

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard transformation typically achieved under basic conditions.[5][6]

Protocol:

-

Dissolution: Dissolve the ethyl N4-Boc-5-fluorocytosin-1-yl-acetate (1 equivalent) in a mixture of a water-miscible organic solvent like tetrahydrofuran (THF) or methanol and water.

-

Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH, 1.5-2.0 equivalents) or sodium hydroxide (NaOH), to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Acidification and Extraction: Once the hydrolysis is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4. This will protonate the carboxylate to form the carboxylic acid. Extract the product with a suitable organic solvent like ethyl acetate.

-

Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Trustworthiness Through Self-Validation:

-

The progress of the hydrolysis can be easily monitored by TLC, as the carboxylic acid product will have a different Rf value than the starting ester.

-

The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of a carboxylic acid proton signal in the ¹H NMR and the disappearance of the ethyl ester signals are key indicators of a successful reaction.

Quantitative Data Summary:

| Reagent | Molar Equiv. | Purpose |

| Ethyl N4-Boc-5-fluorocytosin-1-yl-acetate | 1.0 | Substrate |

| Lithium Hydroxide or Sodium Hydroxide | 1.5 - 2.0 | Base for Hydrolysis |

| THF/Water or Methanol/Water | - | Solvent System |

| 1N HCl | As needed | Acid for Neutralization |

Conclusion

This technical guide provides a detailed and reliable synthetic route for the preparation of this compound. By following the outlined protocols, researchers and drug development professionals can efficiently synthesize this valuable intermediate for their research and development endeavors. The provided explanations for the experimental choices and the emphasis on reaction monitoring and characterization ensure a high degree of scientific integrity and reproducibility. The synthesis is based on well-established chemical transformations, making it a practical and scalable approach for laboratory and potentially industrial applications.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

- Yan, S. F., & Yu, A. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(1), 118-121.

- Barton, D. H. R., & Ollis, W. D. (1979). A direct synthesis of 5-fluorocytosine and its nucleosides using trifluoromethyl hypofluorite.

-

University of Waterloo. (n.d.). Hydrolysis. Retrieved from [Link]

- Dietz, J. P., Derstine, B. P., Opatz, T., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry, 2019(34), 5519-5526.

- Kim, K. H., Kim, J. Y., Lee, K. H., Noh, M. J., Kim, Y. C., & Park, H. J. (2002). Synthesis and biological activity of the new 5-fluorocytosine derivatives, 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid. Bioorganic & medicinal chemistry letters, 12(3), 483–486.

- Perumalla, S. R., Pedireddi, V. R., & Sun, C. C. (2013). Design, synthesis, and characterization of new 5-fluorocytosine salts. Molecular pharmaceutics, 10(6), 2462–2466.

- Perumalla, S. R., Pedireddi, V. R., & Sun, C. C. (2013). Design, synthesis, and characterization of new 5-fluorocytosine salts. Molecular pharmaceutics, 10(6), 2462–2466.

- Rodriguez, J. B., & Zamboni, M. (2022). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. Molecules (Basel, Switzerland), 27(3), 1033.

-

Creative Biolabs. (n.d.). Prodrug-5-Fluorocytosine Synthesis Service. Retrieved from [Link]

- Kumar, R., Kumar, R., Kumar, S., & Kumar, V. (2021). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. ACS omega, 6(2), 1438–1448.

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

- Crimmins, M. T., & Christie, H. S. (2013). Synthesis of Cyclopentanyl Carbocyclic 5-Fluorocytosine ((−)-5-Fluorocarbodine) Using a Facially Selective Hydrogenation Approach. The Journal of organic chemistry, 78(3), 1238–1244.

- Dietz, J. P., Derstine, B. P., Opatz, T., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry, 2019(34), 5519-5526.

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

- El-Gaby, M. S. A. (2001). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Afro-Asian Journal of Sciences, 1(1), 1-22.

-

PubChem. (n.d.). N4-Benzoylcytosine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrimidinone carboxylic acids. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

- Shadomy, S., & Davis, B. A. (1969). In Vitro Studies with 5-Fluorocytosine. Applied microbiology, 17(6), 871–877.

-

Royal Society of Chemistry. (2014, January 2). Chemistry Vignettes: Base catalysed ester hydrolysis [Video]. YouTube. [Link]

- Mikhailov, S. N., Efimtseva, E. V., Fomitcheva, M. V., & Padyukova, N. S. (1998). Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. Nucleosides and Nucleotides, 17(9-11), 1891-1901.

- Mahendra, K. R., & Rai, K. M. L. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Journal of Chemistry and Applied Chemical Engineering, 1(1), 1-6.

- Smith, A. B., et al. (2024).

-

ResearchGate. (n.d.). SCHEME 2. Stereoselective alkylation-elimination of N 4 -acetylcytosine.... Retrieved from [Link]

- Rajasingham, R., et al. (2023). 5-Flucytosine Longitudinal Antifungal Susceptibility Testing of Cryptococcus neoformans: A Substudy of the EnACT Trial Testing Oral Amphotericin. Open forum infectious diseases, 10(12), ofad596.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

-

mzCloud. (2015, September 29). 5 Fluorocytosine. Retrieved from [Link]

- Trost, B. M., & Lee, C. (2010). Regioselective synthesis of 1-bromo-1,4-dienes by free-radical-mediated bromoallylation of activated acetylenes. Organic letters, 12(18), 4006–4009.

- Wang, Y., et al. (2020). NBS-promoted regioselective thiocyanatothiolation of alkenes with free thiols and NH4SCN. Organic & Biomolecular Chemistry, 18(23), 4429-4433.

Sources

- 1. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]

- 2. heteroletters.org [heteroletters.org]

- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Critical Role of Solubility in Preclinical Research

An In-Depth Technical Guide to the Solubility of N4-Boc-5-fluorocytosin-1-yl-acetic acid in DMSO

This guide provides a comprehensive technical overview of the solubility of this compound in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data provision to explain the underlying chemical principles and provide robust, field-tested protocols for empirical solubility determination.

In the realm of drug discovery and development, understanding the solubility of a compound is a cornerstone of its preclinical evaluation. This compound, a modified nucleoside analogue, represents a class of molecules with significant therapeutic potential. Dimethyl sulfoxide (DMSO) is the most prevalent solvent used for creating high-concentration stock solutions for high-throughput screening (HTS) and various in vitro assays.[1][2] Its ability to dissolve a wide array of both polar and nonpolar compounds makes it an invaluable tool.[1][2] However, the solubility of a compound in DMSO is not a given and must be empirically determined to ensure the integrity of experimental data. An inaccurate understanding of a compound's solubility can lead to significant errors in concentration-dependent assays, precipitation issues, and ultimately, the misinterpretation of biological activity.

This guide will deconstruct the molecular features of this compound to predict its solubility behavior in DMSO and provide detailed, validated protocols for its quantitative measurement.

Physicochemical Landscape: Predicting Solubility

While a definitive, publicly available solubility value for this compound in DMSO is not documented, an expert analysis of its structure allows for a strong theoretical prediction.

-

The Solvent: Dimethyl Sulfoxide (DMSO) DMSO is a highly polar, aprotic solvent with a strong hydrogen bond accepting capability.[1] Its versatility in dissolving a vast range of substances stems from this unique combination of properties.[2][3] For laboratory use, particularly in cell-based assays, it is crucial to use anhydrous DMSO (≥99.9% purity) to prevent the introduction of water, which can significantly alter the solubility of hydrophobic compounds.

-

The Solute: A Structural Analysis of this compound To understand the solubility of this molecule, we must consider the contribution of its distinct chemical moieties:

-

5-Fluorocytosine Core: The parent molecule, 5-Fluorocytosine (5-FC), exhibits limited solubility in DMSO, with reported values around 0.2 mg/mL.[4][5] The fluorine atom at the 5-position increases the lipophilicity compared to cytosine and enhances metabolic stability, which can subtly influence its interaction with solvents.[6][7]

-

N⁴-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic moiety commonly used in organic synthesis. A key, and often intended, consequence of adding a Boc group is the significant enhancement of a molecule's solubility in organic solvents.[8][9] This is arguably the most significant contributor to the overall solubility of the target molecule in DMSO. The Boc group disrupts the intermolecular hydrogen bonding that can occur between the cytosine rings, which would otherwise favor a solid, crystalline state over dissolution.

-

1-yl-acetic acid Moiety: The carboxylic acid group introduces a polar, hydrophilic component capable of hydrogen bonding. While this group enhances aqueous solubility, its impact on DMSO solubility is more complex. However, given DMSO's ability to act as a hydrogen bond acceptor, it is expected to favorably interact with this acidic proton, contributing positively to dissolution.

-

Predicted Solubility: Based on this analysis, it is predicted that the this compound will have a substantially higher solubility in DMSO than the parent 5-fluorocytosine. The dominant lipophilic character of the Boc group is expected to overcome the limited solubility of the core structure, resulting in good to excellent solubility suitable for creating concentrated stock solutions (e.g., >10 mM).

Experimental Protocols for Solubility Determination

To move from theoretical prediction to empirical fact, rigorous experimental determination is necessary. The two most relevant methods for preclinical drug development are the determination of thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This "gold standard" method measures the saturation concentration of a compound in a solvent at equilibrium.[10] It is a time-intensive but highly accurate procedure.

Causality Behind the Protocol: The core principle is to create a supersaturated solution and allow it to equilibrate over an extended period. This ensures that the measured concentration represents the true thermodynamic limit of solubility, independent of the dissolution rate. Centrifugation then separates the undissolved solid, allowing for the precise quantification of the dissolved compound in the supernatant.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a clean, 2 mL microcentrifuge tube.

-

Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 500 µL).

-

Equilibration: Seal the tube and place it on a rotating shaker or vortex mixer at a constant temperature (typically 25 °C). Allow the mixture to equilibrate for 24-48 hours to ensure saturation is reached.[10]

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[11]

-

Sample Collection: Carefully collect a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

-

Quantification:

-

Perform a serial dilution of the supernatant with an appropriate solvent (e.g., methanol or acetonitrile).

-

Quantify the concentration of the compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve of known concentrations.

-

Back-calculate to determine the original concentration in the DMSO supernatant. This value is the thermodynamic solubility.

-

Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer. It is highly relevant for predicting precipitation issues in aqueous-based biological assays.

Causality Behind the Protocol: This method mimics the process of adding a DMSO stock solution to cell culture media or assay buffer. The point at which the compound precipitates out of the aqueous solution upon dilution is its kinetic solubility limit. This is often measured by an increase in turbidity (light scattering).[10]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Aqueous Dilution: To each well, add a precise volume of a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to achieve the final desired assay concentrations (typically ensuring the final DMSO concentration is <1%).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).[10]

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a non-absorbing wavelength (e.g., 620 nm).

-

Data Analysis: The concentration at which a significant increase in turbidity is observed compared to controls is defined as the kinetic solubility limit.

Data Presentation and Visualization

Quantitative solubility data should be presented clearly and concisely.

Table 1: Summary of Solubility Data for this compound

| Parameter | Value | Unit | Method |

| Thermodynamic Solubility | To Be Determined | mg/mL or mM | Shake-Flask Method |

| Kinetic Solubility (PBS, pH 7.4) | To Be Determined | µM | Turbidimetric Assay |

Diagrams of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.

Caption: Workflow for Thermodynamic Solubility Determination.

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 3. reachever.com [reachever.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

mass spectrometry of "n4-Boc-5-fluorocytosin-1-yl-acetic acid"

Technical Guide: Mass Spectrometry of -Boc-5-fluorocytosin-1-yl-acetic acid

Executive Summary

This technical guide details the mass spectrometric characterization of

This document is designed for analytical scientists and medicinal chemists requiring precise protocols for structural validation, impurity profiling, and quality control (QC) prior to solid-phase peptide synthesis (SPPS).

Part 1: Molecular Identity & Physicochemical Context[1]

Before initiating MS analysis, the analyte's structural properties must be defined to predict ionization and fragmentation.

Chemical Profile

| Property | Specification |

| Chemical Name | |

| Molecular Formula | |

| Monoisotopic Mass | 287.0918 Da |

| Molecular Weight | 287.25 g/mol |

| Structural Role | PNA Monomer Precursor (Nucleobase + Linker) |

| Key Moieties | 1. 5-Fluorocytosine Core: Fluorinated pyrimidine base.2.[1] |

Solubility & Stability

-

Solubility: Poor in water. Soluble in DMF (Dimethylformamide), DMSO , and NMP . Moderately soluble in Methanol/Acetonitrile.

-

Stability Warning: The

-Boc group is acid-sensitive . Prolonged exposure to acidic mobile phases (e.g., >0.1% TFA) or high source temperatures can induce premature deprotection (in-source fragmentation), leading to false identification of impurities.

Part 2: Experimental Protocol (LC-MS)

Sample Preparation

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO or DMF (1 mg/mL).

-

Working Solution: Dilute stock 1:100 into 50:50 Acetonitrile:Water .

-

Note: Do not use TFA in the dilution solvent. Use 0.1% Formic Acid only if necessary for ionization, but keep exposure time short.

-

LC-MS Conditions

To prevent on-column degradation while ensuring retention of the polar acid, a reverse-phase method with a mild buffer is required.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse or Waters BEH), 2.1 x 50 mm, 1.8 µm | Retains the hydrophobic Boc group while resolving polar impurities. |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for ESI+ without the aggressive hydrolysis of TFA. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |

| Gradient | 5% B to 95% B over 5-8 mins | Rapid elution prevents broad peaks common with free carboxylic acids. |

| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard ESI sources. |

| Column Temp | 30°C | Moderate temp preserves the Boc group. |

Ionization Source Parameters (ESI)

-

Mode: Positive (ESI+) is preferred for structural elucidation (fragmentation). Negative (ESI-) is preferred for molecular weight confirmation (cleaner

peak). -

Capillary Voltage: 3.0 - 3.5 kV.

-

Cone Voltage / Fragmentor: Low (10-20 V).

-

Critical: High cone voltage will strip the Boc group before the quadrupole, showing a false parent ion at m/z 188 instead of 288.

-

Part 3: Fragmentation Dynamics (MS/MS)

Understanding the fragmentation is essential for confirming the position of the fluorine and the integrity of the protecting group.

Primary Fragmentation Pathway (ESI+)

The protonated precursor

-

Precursor Selection: m/z 288.1

-

Loss of Isobutylene (-56 Da): The tert-butyl cation is ejected, or isobutylene is lost neutrally.

-

Product:

-

Mechanism:[2] McLafferty-like rearrangement or charge-remote fragmentation at the Boc carbamate.

-

-

Decarboxylation (-44 Da): The remaining carbamic acid is unstable and loses

.-

Product:

-

Identity: This is the protonated 5-fluorocytosin-1-yl-acetic acid (the deprotected species).

-

-

Core Fragmentation: High energy collision breaks the N1-linker bond.

-

Product: 5-Fluorocytosine ion

-

Visualization of Fragmentation

The following diagram illustrates the specific mass transitions.

Figure 1: ESI+ Fragmentation pathway of N4-Boc-5-fluorocytosin-1-yl-acetic acid. The transition from 288 to 188 is the primary diagnostic for Boc integrity.

Part 4: Quality Control & Troubleshooting

Common Impurities

| m/z (ESI+) | Identification | Cause |

| 188.1 | Free Amine (Deprotected) | Acidic hydrolysis during storage or high in-source energy. |

| 130.0 | Free Nucleobase | Cleavage of the N1-acetic acid linker (degradation). |

| 310.1 | Sodium Adduct | Common in glass containers; does not fragment easily. |

| 575.2 | Dimer | High concentration artifact; dilute sample. |

Analytical Workflow Diagram

Use this decision tree to validate batch quality.

Figure 2: QC Decision Tree. Differentiating between true chemical impurities and instrumental artifacts is crucial for Boc-protected PNA monomers.

Part 5: References

-

Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science.

-

Context: Foundational paper on PNA structure and synthesis.

-

-

ChemicalBook. (2024). N4-Boc-cytosin-1-yl acetic acid Product Entry.

-

Context: Verification of the non-fluorinated analog structure and CAS registry for comparison.

-

-

Cayman Chemical. (2024). 5-Fluorocytosine Product Information.

-

Context: Physicochemical properties and stability of the 5-fluorocytosine core.[3]

-

-

Hudson, D. (1999). Matrix-assisted laser desorption/ionization mass spectrometry of peptide nucleic acids. Journal of Mass Spectrometry.

-

Context: Authoritative guide on MS fragmentation patterns of PNA backbones and monomers.

-

Advanced Bioconjugation Strategies: The Acetic Acid Derivative Toolkit

This guide serves as an advanced technical resource on Acetic Acid-Derived Linker Architectures in bioconjugation. While "acetic acid linker" is a broad term, in high-precision bioconjugation, it specifically refers to three critical classes of reagents derived from the acetic acid scaffold: Haloacetyls (for thioether formation), (Aminooxy)acetic acid (for stable oxime ligation), and Carboxymethyl spacers .

Executive Summary: The Acetyl Scaffold in Bioconjugation

The acetic acid moiety (

Unlike maleimides, which can undergo retro-Michael addition (exchange) in plasma, acetic acid-derived thioether linkages are irreversible and chemically stable. This guide details the mechanism, selection, and application of these linkers.

Haloacetyl Linkers (Iodoacetyl & Bromoacetyl)

Mechanism of Action

Haloacetyl linkers function via a nucleophilic substitution (

-

Iodoacetyl (

): Highly reactive.[2] Reacts rapidly with sulfhydryls at physiological pH (7.2–7.5). However, if the pH rises above 8.0, it loses specificity and may alkylate histidines or lysines [1]. -

Bromoacetyl (

): Less reactive than iodoacetyl, requiring slightly higher pH (8.0–8.5) or longer reaction times. This lower reactivity often translates to higher specificity for thiols over amines in complex protein mixtures [2].

Strategic Selection: Haloacetyls vs. Maleimides

| Feature | Haloacetyl (Acetyl-Thioether) | Maleimide (Succinimidyl-Thioether) |

| Bond Stability | Irreversible (High stability in plasma) | Reversible (Subject to Retro-Michael exchange) |

| Selectivity | High (at pH < 8.0) | High (at pH 6.5–7.5) |

| Reaction Speed | Slower (requires protection from light) | Fast |

| Hydrolysis | Susceptible to hydrolysis at high pH | Ring hydrolysis can stabilize the adduct |

| Application | Peptides, stable ADCs, radio-labeling | General protein conjugation, rapid labeling |

Expert Insight: Use Haloacetyls when the conjugate must survive harsh downstream processing or extended plasma circulation without "linker exchange" with serum albumin.

(Aminooxy)acetic Acid (AOA) Linkers

Mechanism: Oxime Ligation

(Aminooxy)acetic acid derivatives (

-

Stability: The oxygen atom adjacent to the nitrogen (the "alpha effect") makes the oxime bond significantly more stable to hydrolysis than a standard hydrazone bond [3].

-

pH Dependency: The reaction is acid-catalyzed, typically optimal at pH 4.5–5.5.

Visualization: Reaction Pathways

The following diagram illustrates the two primary pathways for acetic acid-based linkers: Thioether formation via Haloacetyls and Oxime formation via Aminooxyacetic acid.

Caption: Figure 1. Dual mechanistic pathways for Acetic Acid-derived linkers: Haloacetyl alkylation (top) and Aminooxy oxime ligation (bottom).

Experimental Protocols

Protocol A: Cysteine Conjugation using SBAP (Succinimidyl 3-(bromoacetamido)propionate)

This protocol describes using a heterobifunctional linker (NHS-ester and Bromoacetyl) to conjugate an amine-containing drug to a sulfhydryl-containing protein.

Reagents:

-

Target Protein (with free -SH).

-

SBAP Linker.

-

Buffers:

-

Conjugation Buffer: PBS, 5 mM EDTA, pH 8.0 (degassed).

-

Quenching Buffer: 100 mM Cysteine or Mercaptoethanol.

-

Step-by-Step Methodology:

-

Payload Activation:

-

Dissolve SBAP in dry DMSO (10 mg/mL).

-

Mix SBAP with the amine-containing payload (1:1 molar ratio if payload is precious, or excess SBAP if payload is cheap) in non-amine buffer (pH 7–8).

-

Incubate for 30–60 mins at Room Temperature (RT).

-

Checkpoint: Verify NHS-ester consumption via HPLC.

-

-

Protein Preparation:

-

Ensure protein has reduced cysteines. If using TCEP to reduce disulfides, remove TCEP via desalting column before adding Bromoacetyl (TCEP can react with haloacetyls). Note: DTT must also be removed.

-

-

Conjugation:

-

Add the Bromoacetyl-functionalized payload to the protein solution (Molar excess 5–10x depending on protein concentration).

-

Critical Step: Perform reaction in the dark (Haloacetyls are light-sensitive).

-

Incubate at 4°C for 12–18 hours or RT for 2–4 hours.

-

Maintain pH at 8.0–8.3. Do not exceed pH 9.0 to prevent Histidine alkylation.

-

-

Quenching:

-

Add Quenching Buffer (final conc. 5–10 mM) and incubate for 30 mins to cap unreacted bromoacetyl groups.

-

-

Purification:

-

Remove excess payload/linker via Size Exclusion Chromatography (SEC) or Dialysis.

-

Protocol B: Site-Specific Oxime Ligation with (Aminooxy)acetic Acid

Application: Conjugating a payload to an oxidized antibody glycan.

-

Oxidation:

-

Treat Antibody (1-5 mg/mL) with Sodium Periodate (10 mM) in Sodium Acetate buffer (pH 5.5) for 30 mins at 4°C.

-

Quench oxidation with glycerol; desalt into Acetate buffer (pH 4.5).

-

-

Ligation:

-

Add (Aminooxy)acetic acid-functionalized payload (10–20x molar excess).

-

Catalysis: Add 100 mM Aniline (catalyst) to accelerate oxime formation [4].

-

Incubate 12–24 hours at RT.

-

-

Purification:

-

Desalt into PBS (pH 7.4).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Linker hydrophobicity | Use a PEGylated haloacetyl linker (e.g., |

| Non-Specific Labeling | pH too high (>8.5) | Lower pH to 7.5–8.[1][2]0. At pH > 8.5, amines (Lys) and imidazoles (His) become nucleophilic enough to react with Iodoacetyls. |

| Low Conjugation Yield | TCEP/DTT interference | Reducing agents react with Haloacetyls. Use a desalting spin column (e.g., Zeba) to remove reducers before adding the linker. |

| Linker Degradation | Light exposure | Haloacetyls (especially Iodo-) degrade in light to release free Iodine/Bromine. Store vials in foil and react in the dark. |

References

-

Thermo Fisher Scientific. Sulfhydryl-Reactive Crosslinker Chemistry. Retrieved from

-

BenchChem. A Comparative Stability Analysis of Bromo-PEG4-acid and Iodoacetamide Linkers for Bioconjugation. Retrieved from

-

National Institutes of Health (PMC). Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. Retrieved from

-

BroadPharm. Bromoacetamido-PEG2-NHS ester Product Guide. Retrieved from

-

MedChemExpress. Bromoacetic-PEG1-CH2-NHS ester Protocol. Retrieved from

Sources

Methodological & Application

Application Note: Optimized Solid-Phase Synthesis of Peptide Nucleic Acids (PNA) Using Boc Chemistry

Introduction & Scientific Rationale

Peptide Nucleic Acids (PNA) are DNA mimics with a neutral N-(2-aminoethyl)glycine pseudopeptide backbone.[1] This achiral, uncharged structure grants PNA high thermal stability and resistance to enzymatic degradation. However, the synthesis of PNA presents unique challenges compared to standard peptides, primarily due to the high aggregation potential of the neutral backbone and the lower solubility of PNA monomers.[2][3]

While Fmoc chemistry is popular for automation, Boc (tert-butyloxycarbonyl) chemistry remains the "gold standard" for synthesizing difficult, purine-rich, or long PNA sequences. The robustness of the Boc group allows for vigorous neutralization steps that break up aggregates, which is often not possible with base-labile Fmoc protocols.

This guide details a high-fidelity manual synthesis protocol using MBHA (4-methylbenzhydrylamine) resin. We utilize a TFMSA (Trifluoromethanesulfonic acid) cleavage strategy, eliminating the need for hazardous Hydrogen Fluoride (HF) apparatus while maintaining high yield and purity.[4]

Materials & Reagents

The following reagents are selected for their compatibility with the "Boc/Z" protection strategy, where the backbone amine is Boc-protected and nucleobase exocyclic amines are Z (Cbz)-protected.

| Category | Reagent | Grade/Specification | Function |

| Solid Support | MBHA Resin | Loading: 0.3–0.5 mmol/g | Polystyrene matrix yielding C-terminal amide. Low loading is critical to prevent aggregation. |

| Monomers | Boc-PNA-A(Z)-OH | >98% HPLC | Adenine monomer |

| Boc-PNA-C(Z)-OH | >98% HPLC | Cytosine monomer | |

| Boc-PNA-G(Z)-OH | >98% HPLC | Guanine monomer | |

| Boc-PNA-T-OH | >98% HPLC | Thymine monomer (no base protection needed) | |

| Deprotection | TFA / m-Cresol | 95:5 (v/v) | Removes N-terminal Boc group. m-Cresol scavenges t-butyl cations. |

| Neutralization | DIPEA / DCM | 5:95 (v/v) | Neutralizes protonated amine to allow coupling. |

| Coupling | HATU | 0.2 M in NMP | High-efficiency uronium coupling agent. |

| DIPEA / NMP | 0.2 M | Base for activation. | |

| Capping | Ac2O / Pyridine / NMP | 1:25:25 (v/v) | Caps unreacted amines to prevent deletion sequences. |

| Cleavage | TFMSA Cocktail | TFMSA:TFA:m-Cresol:Thioanisole (2:6:1:[5]1) | Cleaves PNA from resin and removes Z groups. |

Synthesis Workflow (Logic Map)

The following diagram illustrates the iterative cycle. Note the distinct "Neutralization" step, which is unique to Boc chemistry compared to standard Fmoc protocols.

Figure 1: The Boc-PNA synthesis cycle. The neutralization step is critical as the amine exists as a TFA salt immediately after deprotection.

Detailed Experimental Protocol

Phase 1: Resin Preparation

Objective: Ensure complete solvation of the polystyrene matrix to expose reactive sites.

-

Weigh appropriate amount of MBHA resin (e.g., 50 mg for 10 µmol scale).

-

Swell in DCM (Dichloromethane) for 12 hours (overnight) .

-

Expert Insight: PNA aggregation is exacerbated by poor swelling. Do not rush this step.

-

-

Wash resin 3x with DCM.

Phase 2: The Elongation Cycle

Perform the following steps for each monomer addition. Volumes are based on 50 mg resin.[4][6]

Step 1: Deprotection (Boc Removal)

-

Add 1 mL TFA/m-Cresol (95:5) . Shake for 2 minutes. Drain.

-

Add 1 mL TFA/m-Cresol (95:5) . Shake for 4 minutes. Drain.

-

Wash: DCM (3x, 1 min), DMF (2x, 1 min), DCM (3x, 1 min).

-

Note: Thorough washing is required to remove TFA, or the neutralization step will be exothermic and inefficient.

-

Step 2: Neutralization

Critical Step: The amine is currently protonated (

-

Add 1 mL 5% DIPEA in DCM . Shake for 2 minutes. Drain.

-

Repeat once.

-

Wash: DCM (4x, 1 min).

Step 3: Coupling[6]

-

Pre-activation: In a separate vial, mix:

-

Add activated solution to resin.

-

Shake for 30–60 minutes at room temperature.

-

Wash: DMF (3x), DCM (3x).

Step 4: QC (Kaiser Test)

Take a few resin beads. Add 1 drop each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 2 mins.

-

Blue beads: Incomplete coupling (Free amines present). -> Recouple.

-

Yellow/Clear beads: Complete coupling. -> Proceed.

Step 5: Capping

-

Add Acetic Anhydride/Pyridine/NMP (1:25:25) .

-

Shake for 5 minutes.

-

Wash: DMF (3x), DCM (3x).

Phase 3: TFMSA Cleavage

Objective: Cleave the PNA from the resin and remove Z-protecting groups from bases (A, C, G). Safety Warning: TFMSA is a superacid. Perform in a fume hood.

-

Dry the resin completely under vacuum (wet resin reacts violently with TFMSA).

-

Prepare Cleavage Cocktail (Freshly made):

-

Cool the cocktail to 0°C.

-

Add cocktail to the dried resin. Shake for 1 hour at room temperature.

-

Filter the resin and collect the filtrate.[9] Wash resin with 1 mL TFA. Combine filtrates.

-

Precipitation: Add cold Diethyl Ether (10 mL) to the filtrate. The PNA will precipitate as a white solid.[6]

-

Centrifuge (3000 rpm, 5 min) and decant ether. Repeat ether wash 2x.[4][8]

-

Dissolve pellet in 0.1% TFA/Water for HPLC purification.

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Observation | Root Cause | Corrective Action |

| "Hairy" Resin | Resin volume expands significantly and becomes gelatinous. | Aggregation. PNA chains are stacking, preventing solvent access. | Downgrade Loading. Use MBHA resin with <0.3 mmol/g loading. Use NMP instead of DMF for coupling. |

| False Negative Kaiser | Beads are clear, but MS shows deletion. | Steric Hindrance. The ninhydrin cannot reach the amine in aggregated PNA. | Do not rely solely on Kaiser for long (>10-mer) PNAs. Perform a "micro-cleavage" and check via MALDI-TOF every 3-5 cycles. |

| Low Yield (Purines) | Low recovery of A/G rich sequences. | N-acyl Migration. Free amines attack the nucleobase carbonyl during neutralization. | Minimize Neutralization time. Ensure rapid coupling immediately after neutralization. |

References

-

Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497–1500. Link

-

Christensen, L., et al. (1995). Solid-phase synthesis of peptide nucleic acids.[1][3][6][7][10][11][12][13] Journal of Peptide Science, 1(3), 175-183. Link

-

Koch, T. (2011). Peptide Nucleic Acid Synthesis. In Peptide Nucleic Acids: Protocols and Applications. Link

-

Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol (TFMSA).[4][5][14] Link

Sources

- 1. Extension of the PNA world by functionalized PNA monomers eligible candidates for inverse Diels Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 3. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 4. t-Boc synthesis of Huwentoxin-I through Native Chemical Ligation incorporating a Trifluoromethanesulfonic acid cleavage strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. rsc.org [rsc.org]

- 7. saspublishers.com [saspublishers.com]

- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. Solid Phase Synthesis of PNA Oligomers | Springer Nature Experiments [experiments.springernature.com]

- 11. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis and Conjugation of PNA Probes Incorporating N4-Boc-5-Fluorocytosin-1-yl-acetic acid

Abstract

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics that exhibit exceptional binding affinity, specificity, and resistance to enzymatic degradation, making them powerful tools in diagnostics and therapeutics.[][2] The uncharged N-(2-aminoethyl)glycine backbone of PNA eliminates the electrostatic repulsion inherent in DNA/RNA duplexes, leading to more stable hybrids.[2] This application note provides a comprehensive guide for the synthesis, conjugation, and purification of PNA probes incorporating the modified nucleobase, 5-fluorocytosine, using an "N4-Boc-5-fluorocytosin-1-yl-acetic acid" monomer. We detail robust protocols for solid-phase synthesis, on-resin conjugation of reporter molecules, and subsequent purification and characterization, providing researchers with a validated workflow for creating advanced PNA probes for specialized applications.

Introduction: The Strategic Advantage of 5-Fluorocytosine in PNA Probes

The versatility of PNA chemistry allows for the straightforward incorporation of modified nucleobases to impart novel functionalities.[3] 5-Fluorocytosine (5-FC) is a fluorinated pyrimidine analog primarily known as an antifungal pro-drug.[4] In susceptible fungi, it is converted by the enzyme cytosine deaminase into the antimetabolite 5-fluorouracil (5-FU), which inhibits thymidylate synthase and disrupts DNA and RNA synthesis.[4]

Incorporating a 5-FC monomer into a PNA probe offers several strategic advantages:

-

Enhanced Therapeutic Potential: PNA-mediated delivery of 5-FC to specific mRNA or genomic DNA targets within a pathogenic cell could create a highly localized pro-drug system, increasing efficacy while minimizing off-target effects.

-

Diagnostic Applications: The unique fluorine atom can serve as a distinct NMR or imaging signature.

-

Modulation of Hybridization: The electronic properties of the fluorine atom can influence base stacking and hydrogen bonding, potentially fine-tuning the thermal stability (Tm) of the PNA-target duplex.

This guide focuses on the synthesis using a Boc-protected 5-FC monomer within a standard Fmoc/Bhoc solid-phase synthesis framework. The tert-butyloxycarbonyl (Boc) group on the exocyclic amine of 5-FC is stable to the piperidine used for backbone Fmoc deprotection but is readily removed during the final acid-mediated cleavage from the resin.[5][6]

Workflow for Synthesis and Conjugation of Modified PNA Probes

The overall process involves a multi-stage workflow beginning with automated or manual solid-phase synthesis, followed by on-resin conjugation, cleavage from the solid support, and finally, purification and validation.

Caption: Overall workflow for modified PNA probe synthesis and conjugation.

Protocol 1: Solid-Phase Synthesis of 5-Fluorocytosine PNA

This protocol outlines the synthesis of a PNA oligomer using Fmoc/Bhoc chemistry on an automated peptide synthesizer or via manual synthesis.[5][7] The key is the integration of the custom this compound monomer into the standard synthesis cycle.

Materials and Reagents:

| Reagent | Supplier | Purpose |

| Rink Amide ChemMatrix® or PAL Sieber Resin | Various | Solid support for synthesis |

| Fmoc/Bhoc PNA Monomers (A, G, T, C) | Various | Standard PNA building blocks |

| This compound | Custom Synthesis | Modified PNA monomer |

| Dimethylformamide (DMF), Peptide Synthesis Grade | Various | Primary solvent |

| N-Methyl-2-pyrrolidone (NMP) | Various | Solvent for monomer dissolution |

| Piperidine | Various | Fmoc deprotection agent |

| HATU (or HBTU/PyBOP) | Various | Coupling activation agent |

| N,N-Diisopropylethylamine (DIEA) | Various | Activation base |

| 2,6-Lutidine | Various | Activation base |

| Acetic Anhydride | Various | Capping agent |

| Trifluoroacetic Acid (TFA) | Various | Cleavage and deprotection |

| m-Cresol, Thioanisole | Various | Scavengers for cleavage |

| Diethyl Ether, Cold | Various | PNA precipitation |

Methodology:

-

Resin Preparation:

-

Place the resin (e.g., 10 µmol scale) in a reaction vessel.

-

Swell the resin in DMF for 30-60 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.[8]

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Monomer Coupling:

-

Activation: In a separate vial, pre-activate 5 equivalents of the desired Fmoc-PNA monomer (standard or the custom 5-FC monomer) with 4.9 equivalents of HATU and 5 equivalents of DIEA/7.5 equivalents of lutidine in NMP for at least 2.5 minutes.[9][10]

-

Coupling: Add the activated monomer solution to the deprotected resin.

-

Agitate for 45-60 minutes at room temperature. For difficult couplings, such as purine-rich sequences, extending the time or slightly increasing the temperature (e.g., to 45°C) can improve efficiency.[8][11]

-

-

Capping:

-

Drain the coupling solution and wash the resin with DMF.

-

Add a capping solution (e.g., 5% acetic anhydride, 6% lutidine in DMF) and agitate for 5 minutes.[7] This step is critical to block any unreacted amino groups and prevent the formation of deletion sequences.

-

Drain the capping solution and wash the resin with DMF (3-5 times).

-

-

Cycle Repetition:

-

Repeat steps 2-4 for each monomer in the desired PNA sequence.

-

Protocol 2: On-Resin N-Terminal Conjugation

Performing conjugation while the PNA is still attached to the solid support is highly efficient, as the nucleobase protecting groups prevent side reactions, and excess reagents can be easily washed away.[12]

Methodology:

-

Final Deprotection: After the final PNA monomer has been coupled, perform the Fmoc deprotection step (Protocol 1, Step 2) to expose the N-terminal primary amine.

-

Optional: Spacer Addition: To reduce steric hindrance between the PNA and the conjugate, it is highly recommended to add one or more flexible linkers, such as the AEEA spacer (eg1 linker), before conjugation.[12] This is done by performing a standard coupling cycle (Protocol 1, Step 3) with the Fmoc-AEEA-OH monomer.

-

Conjugation Reaction:

-

Dissolve 3-5 equivalents of the molecule to be conjugated (e.g., Biotin-NHS ester, FITC-NHS ester, or other fluorescent dye) in a suitable solvent like DMF or NMP, with 5-10 equivalents of DIEA.

-

Add the solution to the resin-bound PNA.

-

Agitate for 2-4 hours at room temperature, or overnight for challenging conjugations. The reaction vessel should be protected from light if using a photosensitive dye.

-

-

Washing:

-

Drain the conjugation solution.

-

Wash the resin extensively with DMF (5-7 times), followed by dichloromethane (DCM) (3-5 times).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Caption: Comparison of on-resin versus solution-phase conjugation workflows.

Protocol 3: Cleavage, Purification, and Quality Control

This final stage releases the PNA conjugate from the solid support, removes all protecting groups, and purifies the final product.

Methodology:

-

Cleavage and Deprotection:

-

Prepare a fresh cleavage cocktail of 95% TFA, 2.5% m-cresol, and 2.5% thioanisole. Caution: Work in a certified fume hood and wear appropriate PPE.

-

Add the cleavage cocktail to the dry resin (approx. 1 mL per 10 µmol of synthesis scale).

-

Agitate for 2-3 hours at room temperature.[8] The TFA will cleave the PNA from the resin and remove the Bhoc and Boc protecting groups.

-

Filter the resin and collect the TFA solution containing the crude PNA.

-

-

Precipitation:

-

Add the TFA solution dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether.

-

A white precipitate of the crude PNA should form immediately.[13]

-

Incubate at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge at ~4000 x g for 10 minutes. Decant the ether.

-

Wash the pellet with another 20 mL of cold ether, vortex briefly, centrifuge, and decant. Repeat this wash step 2-3 times to remove residual scavengers.

-

Dry the final white pellet under vacuum.

-

-

Purification by RP-HPLC:

-

Dissolve the crude PNA pellet in 0.1% TFA in water or a water/acetonitrile mixture.

-

Purify using a preparative C18 reverse-phase HPLC column.[13][14]

-

Typical Conditions:

-

Mobile Phase A: 0.1% TFA in H₂O

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 5% B to 65% B over 40 minutes.

-

Detection: Monitor absorbance at 260 nm.

-

-

Collect the fractions corresponding to the major product peak.

-

-

Quality Control and Characterization:

-

Purity Check: Analyze an aliquot of the purified fraction using analytical RP-HPLC with the same gradient to confirm purity (>95% is recommended).

-

Identity Confirmation: Confirm the molecular weight of the final product using MALDI-TOF or ESI Mass Spectrometry.[13][14] The observed mass should match the calculated theoretical mass.

-

Example QC Data:

| Compound Description | Calculated Mass (Da) | Observed Mass (Da) | Purity (HPLC @ 260nm) |

| PNA: 5'-[FITC]-linker-Gly-TCT-F-GAC-T-NH₂ (F = 5-FCytosine) | 3258.1 | 3258.4 [M+H]⁺ | >97% |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Synthesis Yield | Incomplete coupling; poor quality reagents; resin degradation. | Double couple difficult monomers (especially purines).[9] Use fresh, high-quality reagents and solvents. Ensure proper Fmoc deprotection by performing a Kaiser test. |

| Multiple Peaks in Crude HPLC | Incomplete capping (deletion sequences); side reactions during synthesis or cleavage. | Ensure capping step is performed after every coupling.[5] Use fresh cleavage cocktail with sufficient scavengers. Optimize coupling times and temperatures to minimize side reactions.[8] |

| Incomplete Conjugation | Inactive labeling reagent (e.g., hydrolyzed NHS ester); steric hindrance. | Use a fresh vial of the labeling reagent. Increase the equivalents of the label and extend the reaction time. Add 2-3 AEEA spacer units between the PNA and the N-terminus to reduce steric hindrance.[12] |

| Product Aggregation | PNA sequence is purine-rich or self-complementary. | Purify and analyze HPLC at an elevated temperature (e.g., 55-60°C).[10] Incorporate solubility-enhancing modifications like lysine residues or additional AEEA linkers.[2] Avoid G-rich sequences where possible. |

| Mass Spec Mismatch | Incorrect synthesis; incomplete deprotection; modification during cleavage. | Verify the sequence and monomer composition. Ensure cleavage time is sufficient for complete deprotection. Check for known side reactions associated with specific monomers or scavengers. |

References

- Current time information in Ottawa, CA. (n.d.). Google.

-

SAS Publishers. (n.d.). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. Retrieved February 18, 2026, from [Link]

-

Abdirahman, M., et al. (2017). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. Frontiers in Chemistry. Retrieved February 18, 2026, from [Link]

-

Tufts University. (n.d.). PNA Purification and Characterization. Retrieved February 18, 2026, from [Link]

-

Aapptec Peptides. (n.d.). 1121 – PNA Synthesis. Retrieved February 18, 2026, from [Link]

-

Christensen, L., et al. (1995). Solid-phase synthesis of peptide nucleic acids. Journal of Peptide Science. Retrieved February 18, 2026, from [Link]

-

Neundorf, I., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (n.d.). Purification and characterisation of ph–PNA conjugates. Retrieved February 18, 2026, from [Link]

-

Sforza, S., et al. (2012). Synthesis and Chromatography-Free Purification of PNA-PEO Conjugates for the Functionalisation of Gold Sensors. Molecules. Retrieved February 18, 2026, from [Link]

-

Zhilina, Z. V., et al. (2005). Peptide Nucleic Acid Conjugates: Synthesis, Properties and Applications. Current Topics in Medicinal Chemistry. Retrieved February 18, 2026, from [Link]

-

Hart, S. L., et al. (2022). Automated Flow Synthesis of Peptide–PNA Conjugates. ACS Central Science. Retrieved February 18, 2026, from [Link]

-

LifeTein. (n.d.). Peptide Nucleic Acids (PNA): Custom PNA Oligo Synthesis. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (n.d.). General protocol for the synthesis of PNA 4–9. Retrieved February 18, 2026, from [Link]

-

G. A. Acosta, et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry. Retrieved February 18, 2026, from [Link]

-

Sforza, S., et al. (2012). Synthesis and Chromatography-Free Purification of PNA-PEO Conjugates for the Functionalisation of Gold Sensors. MDPI. Retrieved February 18, 2026, from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 18, 2026, from [Link]

-

El-Sagheer, A. H., et al. (2022). Synthesis and structure–activity relationship of peptide nucleic acid probes with improved interstrand-crosslinking abilities: application to biotin-mediated RNA-pulldown. Organic & Biomolecular Chemistry. Retrieved February 18, 2026, from [Link]

-

De Rose, D., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved February 18, 2026, from [Link]

-

Zeni, G., et al. (2021). Bioconjugation of a PNA Probe to Zinc Oxide Nanowires for Label-Free Sensing. MDPI. Retrieved February 18, 2026, from [Link]

-

Will, D. W., et al. (2001). PNA synthesis using a novel Boc/acyl protecting group strategy. Tetrahedron Letters. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of the C Bz PNA monomer. Retrieved February 18, 2026, from [Link]

-

S. K. Singh, et al. (2018). Fluorogenic PNA probes. Chemical Society Reviews. Retrieved February 18, 2026, from [Link]

-

PNA Bio. (n.d.). High Quality Custom PNA Oligo Synthesis Service. Retrieved February 18, 2026, from [Link]

-

The University of Western Ontario. (2017). The Synthesis and Characterization Studies of Modified Nucleobase in PNA and DNA. Retrieved February 18, 2026, from [Link]

-

University of Lynchburg. (n.d.). Preparation Of Clickable Monomers Compatible With Automated PNA Synthesis. Retrieved February 18, 2026, from [Link]

-

Hart, S. L., et al. (2022). Automated Flow Synthesis of Peptide–PNA Conjugates. DSpace@MIT. Retrieved February 18, 2026, from [Link]

-

Bio-Synthesis Inc. (n.d.). PNA FISH Probes. Retrieved February 18, 2026, from [Link]

-

Edlind, T., et al. (2021). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. Journal of Fungi. Retrieved February 18, 2026, from [Link]

-

Zeni, G., et al. (2021). Bioconjugation of a PNA Probe to Zinc Oxide Nanowires for Label-Free Sensing. iris.unina.it. Retrieved February 18, 2026, from [Link]

Sources

- 2. High Quality Custom PNA Oligo Synthesis Service | PNA Bio [pnabio.com]

- 3. Solid-phase Synthesis of PNA-Peptide Conjugates - Creative Peptides [pna.creative-peptides.com]

- 4. 5-Fluorocytosine - LKT Labs [lktlabs.com]

- 5. peptide.com [peptide.com]

- 6. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 7. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]

- 8. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]

- 9. mdpi.com [mdpi.com]

- 10. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 11. saspublishers.com [saspublishers.com]

- 12. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

experimental use of "n4-Boc-5-fluorocytosin-1-yl-acetic acid" in molecular diagnostics

Application Note: High-Fidelity 19F-NMR Molecular Diagnostics using N4-Boc-5-fluorocytosin-1-yl-acetic acid

Abstract

This guide details the experimental utilization of This compound (CAS: 2072152-25-9) as a critical building block for Peptide Nucleic Acid (PNA) probes. Unlike standard fluorescent probes that suffer from background autofluorescence in biological media, 5-fluorocytosine (5-FC) modified PNAs leverage 19F-NMR spectroscopy to provide a "silent background" diagnostic platform. This document outlines the workflow from monomer assembly to diagnostic execution, ensuring high specificity for single-nucleotide polymorphism (SNP) detection and RNA secondary structure analysis.

Part 1: Chemical Basis & Rationale

The Molecule: this compound

This molecule serves as the nucleobase-linker moiety for PNA synthesis. It is not the full monomer but the functional precursor that imparts the diagnostic signal.

-

5-Fluorocytosine (5-FC): The fluorine atom at the C5 position acts as the NMR reporter.[1][2] 19F has 100% natural abundance and zero background in biological tissues, offering exceptional signal-to-noise ratios.

-

N4-Boc Protection: The tert-butyloxycarbonyl (Boc) group protects the exocyclic amine of cytosine. It is acid-labile, making it compatible with Fmoc-based Solid Phase Peptide Synthesis (SPPS) where the final cleavage/deprotection is performed with Trifluoroacetic Acid (TFA).

-

1-yl-acetic acid: This carboxylate linker allows for amide bond formation with the PNA backbone (N-(2-aminoethyl)glycine).

Mechanism of Action: The "Chemical Shift" Switch

The diagnostic utility relies on the sensitivity of the 19F nucleus to its local electronic environment.

-

Unbound State: The PNA probe exists as a random coil. The 5-FC base is solvent-exposed.[3]

-

Bound State (Hybridization): Upon binding to a complementary DNA/RNA target, the 5-FC base participates in Watson-Crick base pairing (with Guanine) and base stacking.

-

The Signal: This structural transition induces a distinct chemical shift (δ) in the 19F NMR spectrum (typically 0.5 – 2.0 ppm). This allows for "mix-and-measure" homogeneous assays without the need for washing steps.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Fmoc-PNA-5FC Monomer

Objective: Conjugate this compound to the PNA backbone to create a synthesis-ready monomer.

Reagents:

-

Precursor: this compound (1.0 eq)

-

Backbone: Fmoc-N-(2-aminoethyl)glycine alkyl ester (1.0 eq)

-

Coupling Agents: HATU (1.1 eq), DIPEA (2.0 eq)

-

Solvent: Anhydrous DMF

Step-by-Step Methodology:

-

Activation: Dissolve this compound in DMF. Add HATU and DIPEA. Stir for 5 minutes at Room Temperature (RT) to activate the carboxylic acid.

-

Coupling: Add the Fmoc-backbone ester to the activated solution. Stir for 2–4 hours at RT. Monitor reaction progress via TLC or LC-MS.

-

Work-up: Dilute with ethyl acetate, wash with 5% NaHCO3, 5% citric acid, and brine. Dry over Na2SO4 and concentrate.

-

Hydrolysis (If Ester used): If the backbone was an ester, hydrolyze with LiOH in THF/Water to yield the free acid: Fmoc-PNA(N4-Boc-5FC)-OH .

-

Validation: Confirm structure via 1H NMR and Mass Spectrometry (ESI-MS).

Protocol B: Automated PNA Oligomer Synthesis (SPPS)

Objective: Incorporate the 5-FC monomer into a sequence-specific PNA probe.

System: Automated Peptide Synthesizer (e.g., Liberty Blue or similar). Scale: 5 µmol.

Workflow:

-

Resin Loading: Use Rink Amide resin (0.2 mmol/g) to generate a C-terminal amide.

-

Deprotection (Fmoc Removal): Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash with DMF.

-

Coupling:

-

Dissolve Fmoc-PNA(N4-Boc-5FC)-OH (and standard PNA monomers) in NMP (0.2 M).

-

Activator: HATU (0.5 M in DMF).

-

Base: DIPEA/Lutidine (1.0 M in NMP).

-

Coupling Time: 30 minutes at 50°C (Microwave assisted) or 2 hours at RT.

-

-

Capping: Acetic anhydride/Pyridine/DMF (to block unreacted amines).

-

Cleavage & Global Deprotection:

-

Reagent: TFA:m-Cresol:H2O (95:2.5:2.5).

-

Time: 2 hours at RT.

-

Note: This step simultaneously cleaves the PNA from the resin, removes the N-terminal Fmoc, and removes the N4-Boc protection from the 5-fluorocytosine , yielding the active probe.

-

-